![molecular formula C11H20O B14588153 (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol CAS No. 61314-58-7](/img/structure/B14588153.png)
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6,6-Trimethylbicyclo[311]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure It is characterized by a bicyclo[311]heptane framework with three methyl groups and a hydroxymethyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol typically involves the hydroboration-oxidation of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene. The reaction proceeds as follows:
Hydroboration: The starting material, 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, is treated with borane (BH3) in tetrahydrofuran (THF) to form the corresponding organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-one or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-al.
Reduction: The major product is 2,6,6-trimethylbicyclo[3.1.1]heptane.
Substitution: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl chloride or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl bromide.
Wissenschaftliche Forschungsanwendungen
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework provides rigidity, which can affect the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but with a ketone group instead of a hydroxyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound lacks the hydroxyl group and is fully saturated.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound has a double bond in the bicyclic framework.
Uniqueness
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol is unique due to its specific combination of a hydroxyl group and a bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
CAS-Nummer |
61314-58-7 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-8-5-10(9(7)6-12)11(8,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
KUCHRVAPHCAVCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC(C1CO)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
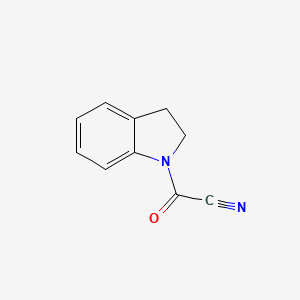
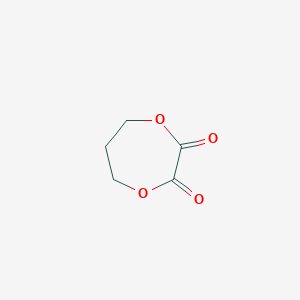

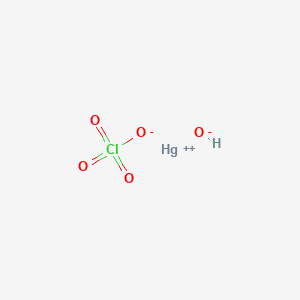
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
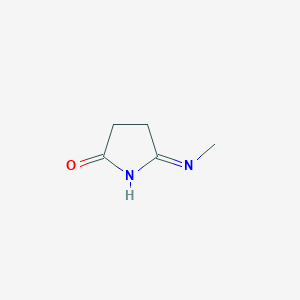

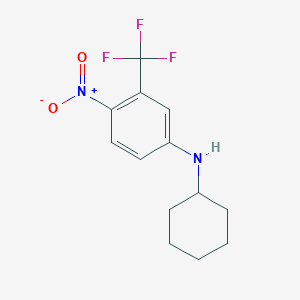
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
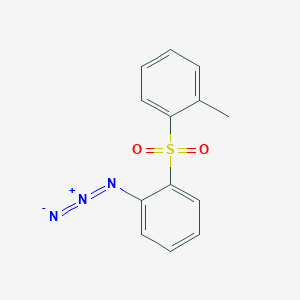
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
